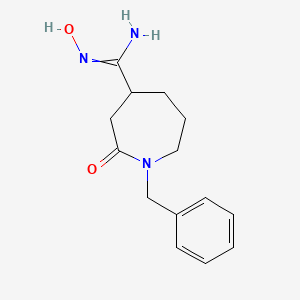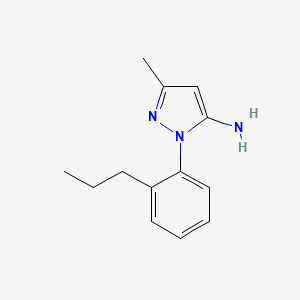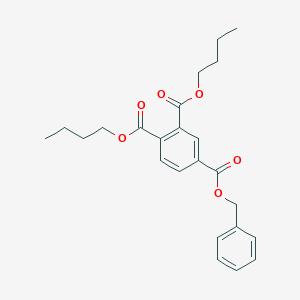
1-benzyl-N'-hydroxy-2-oxoazepane-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N’-hydroxy-2-oxoazepane-4-carboximidamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The presence of a benzyl group, a hydroxy group, and a carboximidamide moiety in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N’-hydroxy-2-oxoazepane-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable azepane precursor, followed by the introduction of the hydroxy and carboximidamide groups through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and reaction time, is essential to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N’-hydroxy-2-oxoazepane-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azepane derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azepane compounds.
Scientific Research Applications
1-Benzyl-N’-hydroxy-2-oxoazepane-4-carboximidamide has found applications in several scientific research areas, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-benzyl-N’-hydroxy-2-oxoazepane-4-carboximidamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The pathways involved in these interactions are often complex and require detailed studies to elucidate fully.
Comparison with Similar Compounds
- 1-Benzyl-2-oxoazepane-4-carboximidamide
- 1-Benzyl-N’-hydroxy-2-oxoazepane-4-carboxamide
- 1-Benzyl-2-oxoazepane-4-carboxamide
Uniqueness: 1-Benzyl-N’-hydroxy-2-oxoazepane-4-carboximidamide stands out due to the presence of the hydroxy and carboximidamide groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-benzyl-N'-hydroxy-2-oxoazepane-4-carboximidamide |
InChI |
InChI=1S/C14H19N3O2/c15-14(16-19)12-7-4-8-17(13(18)9-12)10-11-5-2-1-3-6-11/h1-3,5-6,12,19H,4,7-10H2,(H2,15,16) |
InChI Key |
SHWABCGUGLDBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)N(C1)CC2=CC=CC=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)

![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)


![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)



![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)


